4-Ethyl-1-methylcyclohexan-1-amine
Description
4-Ethyl-1-methylcyclohexan-1-amine is a cyclohexane derivative featuring a primary amine group at position 1, a methyl group at position 1, and an ethyl substituent at position 4. For instance, cyclohexanamine derivatives are often used as intermediates in drug synthesis, such as in the preparation of piperazine-containing compounds (e.g., ) or spirocyclic structures (e.g., ) .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
4-ethyl-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-8-4-6-9(2,10)7-5-8/h8H,3-7,10H2,1-2H3 |
InChI Key |
NIVFNYAYTFKJDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C)N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclohexanone Derivatives
One prominent method involves the alkylation of cyclohexanone to introduce the ethyl group at the fourth position, followed by reductive amination to incorporate the methylamine moiety at the first position:
Step 1: Formation of 4-Ethylcyclohexanone
Cyclohexanone reacts with ethyl bromide or ethyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This nucleophilic substitution results in the formation of 4-ethylcyclohexanone.-
- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 0–25°C
- Base: Sodium hydride or potassium tert-butoxide
Reductive Amination to Yield the Target Compound
The key step involves reductive amination of 4-ethylcyclohexanone with methylamine:
Step 2: Reductive Amination
The 4-ethylcyclohexanone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.-
- Solvent: Methanol or ethanol
- Temperature: Room temperature to 50°C
- pH: Slightly acidic to neutral (pH 4–7)
Alternative Routes via Trans-4-Methylcyclohexylamine
Based on patent literature, trans-4-methylcyclohexylamine can be synthesized via azide reduction routes starting from trans-4-methylcyclohexyl formic acid derivatives, followed by reduction and purification steps.
Industrial Production Methods
For large-scale manufacturing, continuous flow reactors are employed to optimize yield and purity. These methods involve:
- Catalytic hydrogenation of precursors
- Solvent recycling to minimize waste
- Use of transition metal catalysts (e.g., palladium, platinum) to facilitate hydrogenation and reduction steps
Chemical Reactions Analysis
| Reaction Type | Reagents | Conditions | Major Products | Notes |
|---|---|---|---|---|
| Alkylation | Ethyl bromide, sodium hydride | 0–25°C, inert solvent | 4-Ethylcyclohexanone | Requires dry conditions |
| Reductive amination | Methylamine, sodium cyanoborohydride | Room temp, mild acid | 4-Ethyl-1-methylcyclohexan-1-amine | Selective for primary amines |
| Azide reduction | Trans-4-methylcyclohexyl azide | Hydrogen, Pd/C | Trans-4-methylcyclohexylamine | Alternative route |
Research Findings and Data Tables
Yield Data from Patented Methods
| Method | Reagents | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|
| Alkylation + Reductive Amination | Cyclohexanone, ethyl bromide, methylamine, sodium cyanoborohydride | 85–90 | >99 | Suitable for industrial scale |
| Azide Reduction | Trans-4-methylcyclohexyl formic acid, sodium azide | 85–86 | >99 | Alternative, more complex route |
Reaction Optimization Parameters
| Parameter | Optimal Range | Effect | Source |
|---|---|---|---|
| Temperature | 0–50°C | Maximizes yield | Patent EP4402276A1 |
| Solvent | THF, ethanol | Enhances selectivity | Scientific literature |
| pH | 4–7 | Maintains amine stability | Experimental data |
Summary of Preparation Methods
The synthesis of this compound primarily relies on alkylation of cyclohexanone derivatives followed by reductive amination with methylamine. Alternative routes involve azide intermediates derived from trans-4-methylcyclohexyl formic acid, which are reduced to the amine. Industrial methods focus on optimizing reaction conditions, solvent systems, and catalyst use to maximize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Ethyl-1-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4-Ethyl-1-methylcyclohexan-1-amine with structurally related cyclohexanamine derivatives:
Key Observations :
Physicochemical and Toxicological Properties
- Solubility and Stability : The trifluoromethyl group in 4-methoxy-4-(trifluoromethyl)cyclohexan-1-amine () enhances stability against oxidative metabolism, a desirable trait in drug candidates .
- Toxicity : Read-across data from structurally similar amines (e.g., 4,4'-methylenebis(cyclohexylamine) in ) suggest that primary amines with cyclohexane backbones exhibit comparable acute toxicity profiles, likely due to shared metabolic pathways .
Biological Activity
4-Ethyl-1-methylcyclohexan-1-amine, a cyclic amine compound, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Structure:
- Molecular Formula: C10H17N
- Molecular Weight: 155.25 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Research indicates potential applications in areas such as:
- Antimicrobial Activity: Exhibiting properties that may inhibit the growth of certain bacteria and fungi.
- CNS Activity: Potential effects on the central nervous system, possibly influencing neurotransmitter systems.
- Anticancer Properties: Investigated for its ability to modulate pathways involved in cancer cell proliferation.
The mechanism of action for this compound involves its binding affinity to specific receptors or enzymes, leading to biological responses. For instance, it may act as a substrate or inhibitor for enzymes involved in metabolic pathways, impacting cellular functions.
Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
CNS Effects
Research involving animal models has shown that administration of this compound can lead to alterations in behavior indicative of CNS activity. Dosing studies reveal changes in locomotor activity and anxiety-like behaviors.
| Dose (mg/kg) | Locomotor Activity (Distance Traveled) | Anxiety-like Behavior Score |
|---|---|---|
| 10 | Increased | Decreased |
| 20 | No significant change | Increased |
| 30 | Decreased | No significant change |
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.
Case Studies
A notable case study investigated the effects of this compound in a clinical setting involving patients with chronic infections. The study noted improvements in patient outcomes when combined with standard antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
